Biotin tosylate

説明

BenchChem offers high-quality Biotin tosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin tosylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

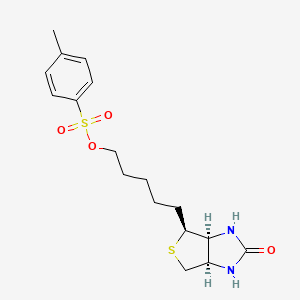

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S2/c1-12-6-8-13(9-7-12)25(21,22)23-10-4-2-3-5-15-16-14(11-24-15)18-17(20)19-16/h6-9,14-16H,2-5,10-11H2,1H3,(H2,18,19,20)/t14-,15-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUANLIDXRGFFO-JYJNAYRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biotin Tosylate: Structural Dynamics, Reactive Properties, and Advanced Bioconjugation Workflows

Introduction

Biotin and its derivatives are foundational to modern bioconjugation, primarily leveraging the extraordinarily high affinity ( Kd≈10−15 M) between biotin and streptavidin or avidin. While standard N-hydroxysuccinimide (NHS) ester derivatives of biotin are ubiquitous for labeling primary amines, they often result in heterogeneous, random modifications that can occlude active sites. For applications requiring precise, site-selective conjugation or the generation of highly reactive intermediate probes, Biotin Tosylate serves as a critical electrophilic handle.

As a Senior Application Scientist, I approach biotin tosylate not merely as a reagent, but as a mechanistic tool. The incorporation of a p-toluenesulfonate (tosylate) leaving group fundamentally alters the reactivity profile of the biotin scaffold, shifting it from a passive binding moiety to an active participant in nucleophilic substitution ( SN2 ) and proximity-driven covalent transfers. This whitepaper details the chemical structure, reactive properties, and validated experimental workflows for utilizing biotin tosylate in advanced drug development and macromolecular engineering.

Section 1: Chemical Structure and Physicochemical Profile

Biotin tosylate is synthesized by reducing the valeric acid side chain of biotin to a primary alcohol (biotinol), followed by esterification with p-toluenesulfonic acid[1].

The structural genius of biotin tosylate lies in its leaving group. The tosylate anion is highly resonance-stabilized, making it an exceptionally weak base and, consequently, an excellent leaving group. This transforms the otherwise unreactive primary hydroxyl group of biotinol into a potent electrophile, primed for attack by various nucleophiles such as iodides, amines, and thiols[1].

Table 1: Physicochemical Properties of Biotin Tosylate

| Property | Specification |

| Chemical Name | Biotin Tosylate |

| CAS Number | 69705-14-2[2] |

| Molecular Formula | C₁₇H₂₄N₂O₄S₂[2] |

| Molecular Weight | 384.51 g/mol [2] |

| Purity | > 96%[2] |

Section 2: Synthesis and Halogen Exchange Workflows

The generation of biotin tosylate and its subsequent conversion into highly reactive probes (such as biotin iodide) requires strict anhydrous conditions and careful selection of reagents to prevent premature hydrolysis or side reactions[1].

Chemical synthesis workflow of Biotin Tosylate and Biotin Iodide.

Table 2: Reaction Conditions and Yields for Biotin Derivatization

| Transformation | Reagents & Solvents | Temperature | Time | Average Yield |

| Methyl Biotinate → Biotinol | LiAlH₄, dry THF | Room Temp | Overnight | Quantitative[1] |

| Biotinol → Biotin Tosylate | Tosyl Chloride, dry Pyridine | 0 °C to RT | 1 h (0 °C) + Overnight | High[1] |

| Biotin Tosylate → Biotin Iodide | NaI, Acetone | Reflux | 24 h | 78%[1] |

Experimental Protocol 1: Synthesis of Biotin Tosylate

Causality Focus: The use of pyridine is dual-purpose; it acts as the solvent and as a nucleophilic catalyst/base to neutralize the HCl generated during tosylation, preventing the degradation of the biotin core[1].

-

Reduction : Suspend methyl biotinate (0.204 mmol) in 2 mL dry THF. Carefully add LiAlH₄ (0.816 mmol) and stir overnight at room temperature. Quench with methanol and water, filter, and concentrate to yield biotinol[1].

-

Tosylation : Suspend biotinol (47 mg, 0.204 mmol) in 1.0 mL dry pyridine and cool to 0 °C in an ice bath to control the exothermic reaction[1].

-

Activation : Add tosyl chloride (47 mg, 0.245 mmol) to the suspension. Stir at 0 °C for 1 hour, then allow to warm to room temperature overnight[1].

-

Workup : Dilute the mixture with CH₂Cl₂ (5 mL). Wash sequentially with 1M aqueous HCl, saturated NaHCO₃, water, and brine[1]. Dry and concentrate. Self-Validation: The complete neutralization of pyridine by 1M HCl ensures the organic layer contains only the target electrophile. Success can be rapidly confirmed by the absence of the broad hydroxyl stretch ( ∼ 3300 cm⁻¹) in FT-IR spectroscopy.

Experimental Protocol 2: Finkelstein Conversion to Biotin Iodide

For applications requiring an even more reactive electrophile (e.g., esterification of sterically hindered drugs like clavulanic acid), biotin tosylate is converted to biotin iodide via a Finkelstein reaction[1]. Causality Focus: Acetone is specifically chosen as the solvent because sodium iodide is soluble in it, whereas the byproduct sodium tosylate is not. The precipitation of sodium tosylate drives the equilibrium forward via Le Chatelier's principle[1].

-

Reaction Setup : Combine biotin tosylate (75 mg, 0.196 mmol) and NaI (60 mg, 0.391 mmol) in 10 mL of acetone[1].

-

Reflux : Stir the mixture at reflux for 24 hours[1].

-

Purification : Remove the solvent under reduced pressure. Dissolve the residue in CH₂Cl₂ and wash with aqueous saturated sodium thiosulfate (10 mL)[1]. Note: Sodium thiosulfate is critical here as it reduces any free iodine (I₂) back to iodide, preventing oxidative side reactions.

-

Isolation : Dry over anhydrous MgSO₄, concentrate, and purify via flash chromatography (5% methanol in CH₂Cl₂) to yield biotin iodide as a white solid[1]. Self-Validation: The reaction is visually self-validating; as the halogen exchange proceeds, the byproduct sodium tosylate precipitates out of the solution as a white solid, confirming the forward progress of the reaction.

Section 3: Affinity-Directed Bioconjugation and Polymerization

Beyond small-molecule synthesis, biotin tosylate derivatives are revolutionary in macromolecular engineering. A prime example is the use of a "Biotin-Tosyl Initiator" for site-selective protein modification and grafting-from polymerization (e.g., ATRP)[3].

Traditional protein-polymer conjugation relies on random surface amine modification, which can block active sites and reduce biological activity. By utilizing a biotin-tosyl initiator, we leverage a proximity-driven covalent transfer mechanism. The biotin moiety non-covalently docks into the binding pocket of streptavidin. This docking drastically increases the local concentration of the tosylate leaving group near the binding pocket's adjacent nucleophilic residues. The tosyl group is then displaced, covalently transferring the initiator to the protein in a highly site-selective manner[3].

Mechanism of proximity-driven affinity-directed bioconjugation.

Experimental Protocol 3: Affinity-Directed Protein Modification

Causality Focus: The initial non-covalent docking protects the binding pocket, ensuring that the subsequent covalent attachment occurs at the periphery, thereby preserving the protein's native binding affinity for future assays[3].

-

Preparation : Dissolve streptavidin in a 10% dimethyl sulfoxide (DMSO) aqueous solution to a concentration of 10−5 M[3].

-

Initiator Addition : Add a stock solution of biotin-tosyl initiator ( 10−3 M in DMSO) to the streptavidin solution[3].

-

Incubation : Incubate the mixture at 37 °C for 24 hours[3]. During this time, the non-covalent intermediate forms, followed by the displacement of the tosylate group to form the covalent macroinitiator[3].

-

Purification : Remove excess biotin-tosyl initiators via size-exclusion column chromatography (e.g., Sephadex G-25)[3]. Self-Validation: The formation of the non-covalent intermediate and subsequent covalent transfer can be validated via SDS-PAGE. The release of the negatively charged tosylate leaving group alters the protein's electrophoretic mobility, causing a distinct shift to a lower position on the gel compared to unmodified streptavidin[3].

Conclusion

Biotin tosylate is a masterclass in chemical design, merging the biological specificity of the biotin-streptavidin axis with the robust reactivity of sulfonate ester chemistry. Whether utilized as an intermediate for highly reactive hapten probes or as a proximity-driven initiator for smart polymer conjugates, mastering its reactive properties is essential for advanced drug development and bioconjugation workflows.

References

-

Martin-Serrano et al. "Biotin-Labelled Clavulanic Acid to Identify Proteins Target for Haptenation in Serum: Implications in Allergy Studies". Frontiers in Pharmacology / PMC (2020). URL:[Link]

-

Lu et al. "Glycan-Directed Grafting-from Polymerization of Immunoglobulin G: Site-Selectively Modified IgG–Polymer Conjugates with Preserved Biological Activity". Biomacromolecules, ACS Publications (2018). URL:[Link]

Sources

Biotin tosylate molecular weight and organic solvent solubility

Introduction

Biotin tosylate (CAS 69705-14-2) is a highly reactive, electrophilic derivative of vitamin B7 (biotin) engineered for advanced bioconjugation and synthetic applications[1]. Unlike standard NHS-ester biotin derivatives that strictly target primary amines, biotin tosylate leverages a p-toluenesulfonate (tosyl) leaving group to facilitate direct nucleophilic aliphatic substitution ( ) reactions[2],[3]. This whitepaper provides a rigorous analysis of its molecular weight, organic solvent solubility, and validated experimental methodologies for researchers developing targeted therapeutics, polymer initiators, and diagnostic probes.

Physicochemical Properties & Molecular Weight

Biotin tosylate is synthesized by reducing the valeric acid side chain of native biotin to a primary alcohol (biotinol), followed by esterification with tosyl chloride in anhydrous pyridine[3],[4]. This structural modification significantly alters its physicochemical profile.

Table 1: Quantitative Physicochemical Data of Biotin Tosylate

| Property | Value | Causality / Significance |

| CAS Number | 69705-14-2 | Unique identifier for the tosylated biotinol derivative[1]. |

| Molecular Weight | 384.51 g/mol | Increased from native biotin (244.31 g/mol ) due to the addition of the bulky, electron-withdrawing tosyl group[1]. |

| Molecular Formula | C17H24N2O4S2 | Reflects the substitution of the carboxylic acid with a p-toluenesulfonate ester[1]. |

| Reaction Mechanism | Displacement | The tosylate acts as an excellent leaving group, enabling attack by halides, azides, or amines[3],[5]. |

Organic Solvent Solubility & Thermodynamics

The solubility of biotin tosylate is dictated by the loss of the polar carboxylic acid group and the introduction of the hydrophobic, aromatic tosyl moiety. Consequently, it is largely insoluble in water but exhibits excellent solubility in polar aprotic and halogenated organic solvents[3].

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Biotin tosylate is highly soluble in DMSO and DMF[6],[5]. Causality: These polar aprotic solvents do not solvate anions well, which leaves incoming nucleophiles highly reactive, thereby accelerating the displacement of the tosylate group. Stock solutions are typically prepared in 10–100 mM concentrations in anhydrous DMSO[2].

-

Dichloromethane (CH2Cl2) & Pyridine: The compound demonstrates high solubility in halogenated solvents like CH2Cl2, which are frequently used during its extraction and purification[3]. Pyridine is often utilized both as a solvent and a base during its initial synthesis to neutralize the HCl byproduct[3],[4].

-

Aqueous Media: Biotin tosylate is poorly soluble in water[3]. For biological assays, it must be dissolved in DMSO first, and then diluted into aqueous buffers (e.g., PBS), ensuring the final DMSO concentration remains below levels that would denature target proteins (typically <10%)[2].

Mechanistic Workflows and Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental design must include internal validation checkpoints. Below are two field-proven protocols utilizing biotin tosylate.

Protocol A: Synthesis of Biotin Iodide via Finkelstein Reaction

Causality: While tosylate is a good leaving group, iodide is superior for certain sterically hindered bioconjugations. Converting biotin tosylate to biotin iodide enhances reaction kinetics for subsequent coupling to complex molecules like clavulanic acid derivatives[3].

Step-by-Step Methodology:

-

Initiation: Suspend 75 mg (0.196 mmol) of biotin tosylate and 60 mg (0.391 mmol) of Sodium Iodide (NaI) in 10 mL of anhydrous acetone[3].

-

Reflux: Stir the mixture at reflux for 24 hours[3]. Causality: Acetone is chosen because NaI is soluble in it, but the byproduct Sodium Tosylate is insoluble. The precipitation of Sodium Tosylate drives the equilibrium forward (Le Chatelier's Principle).

-

Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the biotin tosylate spot and the emergence of a more non-polar biotin iodide spot confirms conversion. Furthermore, the visual precipitation of sodium tosylate serves as a physical indicator of reaction progress.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in CH2Cl2 and wash successively with aqueous saturated sodium thiosulfate (to neutralize any free iodine) and water[3].

-

Purification: Dry over anhydrous MgSO4, concentrate, and purify via flash chromatography (eluting with 5% methanol in CH2Cl2) to yield biotin iodide as a white solid[3].

Protocol B: Direct Synthesis of Biotin-Macroinitiators for Polymerization

Causality: Biotin tosylate can be reacted directly with proteins or linkers to create macroinitiators for Atom Transfer Radical Polymerization (ATRP)[2].

Step-by-Step Methodology:

-

Stock Preparation: Dissolve biotin-tosyl initiator derivatives in anhydrous DMSO to a concentration of M[2].

-

Conjugation: Add the DMSO stock solution to a target protein (e.g., streptavidin) dissolved in a 10% DMSO aqueous buffer[2].

-

Incubation: Incubate at 37 °C for 24 hours to allow the covalent transfer of the initiator group, displacing the tosylate[2].

-

Self-Validation Checkpoint: Analyze the product via SDS-PAGE. The negatively charged leaving group, biotin tosylate, can cause protein bands to shift to a lower position, confirming the interaction[2].

-

Purification: Remove excess unreacted biotin-tosyl initiators by size-exclusion column chromatography (e.g., Sephadex G-25)[2].

Visualizing the Bioconjugation Pathways

Mechanistic pathway of Biotin Tosylate synthesis and subsequent nucleophilic bioconjugation.

Self-validating experimental workflow for Biotin Tosylate substitution reactions.

References

-

Glycan-Directed Grafting-from Polymerization of Immunoglobulin G: Site-Selectively Modified IgG–Polymer Conjugates with Preserved Biological Activity | ACS Publications | 2

-

Biotin-Labelled Clavulanic Acid to Identify Proteins Target for Haptenation in Serum: Implications in Allergy Studies | NIH PMC | 3

-

Biotin tosylate | 69705-14-2 | Precise PEG LLC | 1

-

US9108978B2 - Antimicrobial compounds | Google Patents | 5

-

United States Patent (19) | Googleapis Patents | 4

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biotin-Labelled Clavulanic Acid to Identify Proteins Target for Haptenation in Serum: Implications in Allergy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US9108978B2 - Antimicrobial compounds - Google Patents [patents.google.com]

- 6. Biotin-Labelled Clavulanic Acid to Identify Proteins Target for Haptenation in Serum: Implications in Allergy Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage, Stability, and Handling of Biotin Tosylate

Introduction

Biotin tosylate is a highly efficient, amine-reactive biotinylation reagent indispensable in modern life sciences. Its utility in covalently labeling proteins, antibodies, and other biomolecules underpins a vast array of applications, from immunoassays like ELISA to sophisticated drug delivery systems and proteomic studies.[1][2] The power of biotin tosylate lies in the robust and specific interaction between the conjugated biotin moiety and avidin or streptavidin, an affinity that is among the strongest non-covalent bonds found in nature.[1][3]

However, the very chemical feature that makes biotin tosylate an effective labeling agent—its activated tosyl group—also renders it inherently susceptible to degradation. The tosylate is an excellent leaving group, designed to be readily displaced by nucleophilic primary amines on a target molecule.[4][5] This engineered reactivity creates a critical challenge for researchers: maintaining the reagent's integrity from the moment it arrives in the lab to the point of use. This guide provides a comprehensive, in-depth exploration of the chemical principles governing biotin tosylate stability, offering field-proven protocols and quality control methodologies to ensure the long-term viability and performance of this essential reagent.

Section 1: The Chemical Foundation of Stability and Degradation

To master the handling of biotin tosylate, one must first understand its molecular structure and the chemical pathways that lead to its inactivation.

Molecular Structure and Mechanism of Action

Biotin tosylate is an activated ester of biotin. Its structure consists of three key components: the biotin vitamin core, a reactive ester linkage, and a p-toluenesulfonate (tosylate) leaving group.

Figure 1: Chemical structure of Biotin Tosylate, highlighting its key functional domains.

The labeling reaction proceeds via nucleophilic acyl substitution. A deprotonated primary amine (-NH₂) on the target biomolecule (e.g., the side chain of a lysine residue) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a stable, covalent amide bond and releases the tosylate group. This reaction is most efficient in amine-free buffers at a slightly alkaline pH (7-9), which ensures a significant population of primary amines are in their reactive, deprotonated state.[1][6]

The Primary Degradation Pathway: Hydrolysis

The greatest threat to the stability and shelf life of biotin tosylate is hydrolysis. As a moisture-sensitive reagent, any exposure to water can lead to its inactivation.[4][7] Water molecules can act as nucleophiles, attacking the same electrophilic carbonyl carbon intended for the target amine. This reaction cleaves the ester bond, yielding inactive biotin carboxylic acid and p-toluenesulfonic acid. Once hydrolyzed, the reagent is no longer capable of labeling proteins.

Figure 2: The primary degradation pathway of Biotin Tosylate via hydrolysis, yielding inactive biotin.

This degradation is accelerated by elevated temperatures and non-neutral pH. Therefore, the core principle of storing biotin tosylate is the rigorous exclusion of moisture and maintenance at low temperatures to minimize the rate of this destructive reaction.

Section 2: Optimal Storage and Handling Protocols

Proper storage and handling are not merely best practices; they are essential procedures to preserve the reagent's functionality. Different protocols apply to the reagent in its solid form versus when it is in solution.

Storage of Lyophilized (Solid) Biotin Tosylate

When received, biotin tosylate is typically a lyophilized powder. In this state, it is most stable, but only if stored under the correct conditions.

-

Temperature: The reagent must be stored frozen, with -20°C to -80°C being the standard.[8][9] Lower temperatures drastically reduce molecular motion and the kinetic energy available for hydrolysis, even with trace amounts of moisture.

-

Atmosphere & Desiccation: Biotin tosylate is highly moisture-sensitive.[7] It should be stored in a tightly sealed vial, preferably under an inert gas like argon or nitrogen, inside a desiccator containing a high-quality desiccant (e.g., silica gel or Drierite). This creates a moisture-free microenvironment, directly protecting the reagent from its primary degradation reactant.

-

Handling Before Use: Before opening a vial of powdered reagent, it is critical to remove it from the freezer and allow it to equilibrate to ambient room temperature for at least 20-30 minutes.[7][10] Opening a cold vial will cause atmospheric moisture to condense directly onto the powder, compromising the entire stock.[11]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -80°C | Minimizes the kinetic rate of hydrolysis and other potential degradation pathways. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis. |

| Environment | In a Desiccator | Actively removes residual moisture from the storage environment. |

| Light | Protect from Light (Amber Vial) | Prevents potential photolytic degradation, a standard precaution for complex organic molecules. |

Table 1: Summary of recommended storage conditions for solid, lyophilized Biotin Tosylate.

Preparation and Storage of Stock Solutions

Once dissolved, the susceptibility of biotin tosylate to hydrolysis increases dramatically. The choice of solvent and handling strategy is paramount.

-

Solvent Selection: Never dissolve biotin tosylate in aqueous buffers for storage. Stock solutions must be prepared in high-quality, anhydrous aprotic solvents , such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][11][12] These solvents are "aprotic" because they lack acidic protons, and "anhydrous" means they are free of water, thus preventing the hydrolysis reaction.

-

Aliquoting Strategy: Do not store the entire stock solution in a single vial. The best practice is to create single-use aliquots. This strategy prevents the repeated introduction of atmospheric moisture that occurs with every opening of the main stock vial and avoids damaging freeze-thaw cycles.[6][13]

-

Storage of Aliquots: Prepared aliquots in anhydrous DMSO or DMF should be tightly sealed and stored frozen at -20°C or -80°C. Under these conditions, the solution can remain stable for several months.[13] However, for critical applications, preparing the stock solution fresh is always the most reliable approach.[1]

Figure 3: Recommended workflow for preparing and storing stable aliquots of Biotin Tosylate stock solutions.

| Solvent | Storage Temperature | Estimated Stability | Key Considerations |

| Anhydrous DMSO | -20°C to -80°C | 1-6 months (aliquoted)[13] | Must be high-purity and anhydrous. Hygroscopic; handle with care.[14] |

| Anhydrous DMF | -20°C to -80°C | 1-3 months (aliquoted)[10] | Must be high-purity and anhydrous. Handle in a chemical fume hood. |

| Aqueous Buffer | Not Recommended | Minutes to Hours | Hydrolysis occurs rapidly.[1] Only for immediate use in the biotinylation reaction itself. |

Table 2: Stability and storage guidelines for Biotin Tosylate solutions.

Section 3: Shelf Life and Functional Quality Control

The shelf life printed by a manufacturer is a guarantee of potency under ideal storage conditions.[15] However, after the vial is opened, the actual functional shelf life depends entirely on laboratory storage and handling. Therefore, a system for validating reagent activity is not just useful, it is a component of robust experimental design.

Defining Functional Shelf Life

For a researcher, shelf life is the period during which the biotin tosylate reagent retains sufficient activity to achieve the desired degree of labeling in a specific application. A purity of >95% is often a good benchmark. Chemical analysis via HPLC-MS is the gold standard for determining purity, but a functional assay is often more accessible and directly relevant to the intended use.

Experimental Protocol: Functional Validation of Biotin Tosylate Activity

This protocol provides a method to validate the activity of your biotin tosylate stock by labeling a standard, non-critical protein (like Bovine Serum Albumin, BSA) and analyzing the result via SDS-PAGE. A successful reaction will show a clear increase in the molecular weight of the protein bands corresponding to the covalent attachment of one or more biotin molecules.

Objective: To confirm the amine-reactive functionality of a biotin tosylate stock solution.

Materials:

-

Bovine Serum Albumin (BSA) solution (e.g., 2 mg/mL in PBS)

-

Biotin Tosylate stock solution (to be tested, e.g., 10 mM in anhydrous DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0 (must be amine-free, so avoid Tris)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

SDS-PAGE gel, running buffer, and associated electrophoresis equipment

-

Protein stain (e.g., Coomassie Brilliant Blue)

Methodology:

-

Reaction Setup:

-

Label two microcentrifuge tubes: "Test" and "Control".

-

In both tubes, add 100 µL of the 2 mg/mL BSA solution.

-

To the "Test" tube, add a calculated volume of the biotin tosylate stock to achieve a 20-fold molar excess over the protein. (For BSA, MW ~66.5 kDa).

-

To the "Control" tube, add an equivalent volume of the anhydrous DMSO solvent used for the stock solution. This controls for any effect of the solvent on the protein.

-

-

Incubation:

-

Incubate both tubes for 60 minutes at room temperature with gentle agitation.[10]

-

-

Quenching:

-

Add 10 µL of 1 M Tris-HCl to both tubes to quench the reaction by consuming any unreacted biotin tosylate.[1]

-

Incubate for an additional 15 minutes at room temperature.

-

-

Analysis by SDS-PAGE:

-

Prepare samples for SDS-PAGE by adding the appropriate loading buffer and heating as required.

-

Load equal amounts of the "Test" and "Control" samples onto the gel.

-

Run the gel according to standard procedures.

-

Stain the gel with Coomassie Blue and destain to visualize the protein bands.

-

Interpreting the Results:

-

Active Reagent: The protein band in the "Test" lane will exhibit a noticeable upward shift in molecular weight compared to the "Control" lane. This "smear" or ladder of bands represents BSA molecules that have been modified with varying numbers of biotin molecules, confirming the reagent is active.[16]

-

Inactive Reagent: The band in the "Test" lane will appear identical to the "Control" lane. This indicates no biotinylation occurred and the reagent has likely degraded due to hydrolysis.

Conclusion

The chemical integrity of biotin tosylate is the foundation of its utility. This integrity is under constant threat from its environment, primarily from moisture. By understanding the chemical principles of its function and degradation, researchers can implement robust storage and handling strategies. The core directives are simple but non-negotiable: store the solid reagent cold, dry, and dark , and handle solutions with an unwavering commitment to anhydrous conditions and single-use aliquoting . By incorporating periodic functional validation, scientists can move forward with confidence, ensuring that their biotinylation reactions are built upon a foundation of active, reliable reagents, thereby safeguarding the integrity of their experimental outcomes.

References

-

Creative Biolabs. (n.d.). Biotin based Conjugation Protocol. Retrieved from [Link]

-

Creative Biolabs. (2025, October 22). Quality Control of Crosslinker. Retrieved from [Link]

-

Chongqing Yusi Medicine Technology Co., Ltd. (n.d.). Biotin-PEG-Tosyl Tosyl-PEG-Biotin. Retrieved from [Link]

-

Kacprzak, S., et al. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. Retrieved from [Link]

-

Al-Lawati, H., et al. (n.d.). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. PMC. Retrieved from [Link]

-

Nishida, A., Hamada, T., & Yonemitsu, O. (1990). Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

ERIC. (2021, January). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Retrieved from [Link]

-

Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]

-

New Journal of Chemistry. (2023, July 21). Synthesis of tosyl starch in eco-friendly media. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds. Retrieved from [Link]

-

Humana Press. (2013, November 27). Bioconjugation Protocols. Retrieved from [Link]

-

De Clercq, P. J. (2000). Biotin: A Timeless Challenge for Total Synthesis. Chemical Reviews. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %, Ph.Eur.. Retrieved from [Link]

-

Guinama. (2025, May 7). SAFETY DATA SHEET 94307-Biotin. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental Measurement and Modeling of the Solubility of Biotin in Six Pure Solvents. Retrieved from [Link]

-

Viori. (2026, March 28). What is the shelf life of biotin supplements and how does it affect hair potency?. Retrieved from [Link]

-

Abbkine. (n.d.). Bioconjugation application notes. Retrieved from [Link]

-

Nam Thao. (n.d.). BioteX (Biotin). Retrieved from [Link]

-

kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]

-

ResearchGate. (2025, September 19). Bacterial Degradation of Biotin. Retrieved from [Link]

-

PMC. (n.d.). Kinetic Spectrophotometric Determination of Biotin in Pharmaceutical Preparations. Retrieved from [Link]

Sources

- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 2. Bioconjugation application notes [bionordika.fi]

- 3. microdetection.cn [microdetection.cn]

- 4. Tosyl group â Grokipedia [grokipedia.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Biotin-PEG-Tosyl Tosyl-PEG-Biotin - Y-PEG - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. vectorlabs.com [vectorlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. viori.com [viori.com]

- 16. Quality Control of Crosslinker - Creative Biolabs [creative-biolabs.com]

The Strategic Utility of Biotin Tosylate in Targeted Drug Delivery: Synthesis, Conjugation, and Nanotherapeutics

Executive Summary

In the landscape of targeted nanotherapeutics, the precision of molecular conjugation dictates the in vivo efficacy of drug delivery systems. Biotin tosylate (and its PEGylated derivatives, such as Biotin-PEG-Ts) has emerged as a highly reactive, electrophilic intermediate that bridges the gap between targeting ligands and therapeutic payloads. By leveraging the robust leaving-group chemistry of the p-toluenesulfonate (tosyl) moiety, formulation scientists can engineer highly stable, non-carbonyl linkages to polymers, macrocyclic chelators, and nanocarriers. This whitepaper provides an in-depth technical analysis of the chemical mechanics, synthesis protocols, and clinical applications of biotin tosylate in targeted drug delivery.

The Chemical Rationale: Why Biotin Tosylate?

While N-hydroxysuccinimide (NHS) esters are the industry standard for acylating primary amines to form amides, they are structurally limited when a non-carbonyl linkage (such as a stable alkyl amine, thioether, or ether) is required to prevent premature enzymatic cleavage in serum[1].

Biotin tosylate solves this limitation. The tosylate group is an exceptional leaving group due to the ability of its aromatic ring and sulfonyl oxygens to delocalize the negative charge via resonance. This makes biotin tosylate an ideal substrate for SN2 (Bimolecular Nucleophilic Substitution) reactions. It allows for the direct alkylation of complex macrocycles (e.g., DOTA for radiotherapeutics)[1], the synthesis of biotin-iodide for click chemistry[2], and the site-selective grafting of polymers onto proteins without degrading their biological activity[3].

Chemical synthesis of Biotin Tosylate and its downstream conjugation pathways.

Experimental Methodology: Synthesis of Biotin Tosylate

To ensure scientific integrity, the following protocol details the synthesis of biotin tosylate. Every step is designed as a self-validating system to maximize yield and purity.

Protocol 1: Synthesis and Isolation of Biotin Tosylate

Objective: To synthesize a highly reactive electrophilic biotin derivative for SN2 conjugation.

-

Reduction to Biotinol:

-

Procedure: D-(+)-Biotin is first esterified using methanol and H₂SO₄ to form methyl biotinate. This intermediate is subsequently reduced using Lithium Aluminum Hydride (LiAlH₄) to yield biotinol[2].

-

Causality: The native carboxylic acid of biotin is a poor nucleophile and cannot undergo direct tosylation. Reduction to a primary alcohol is mandatory to provide the necessary hydroxyl nucleophile for the subsequent reaction.

-

-

Tosylation Reaction:

-

Procedure: Suspend biotinol (0.204 mmol) in dry pyridine (1.0 mL) and cool the system in an ice bath (0°C). Slowly add tosyl chloride (0.245 mmol)[2].

-

Causality: Pyridine acts as both the solvent and an acid scavenger. It neutralizes the HCl byproduct generated during tosylation, driving the equilibrium forward. The ice bath strictly controls the exothermic nature of the reaction, preventing the degradation of the delicate thiophene ring.

-

-

Incubation: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature overnight to ensure complete conversion[2].

-

Quenching and Extraction: Dilute the mixture with CH₂Cl₂. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine[2].

-

Causality: The HCl wash removes residual pyridine, while the NaHCO₃ wash neutralizes remaining acids and hydrolyzes unreacted tosyl chloride into water-soluble sulfonates.

-

-

Validation: Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo. The successful formation of biotin tosylate is confirmed via TLC (noting a distinct shift in Rf value) and ¹H-NMR (appearance of aromatic protons from the tosyl group at ~7.3 and 7.8 ppm).

Advanced Applications in Targeted Delivery

Pretargeting Strategies with Biotin-DOTA

In radioimmunotherapy, delivering high absolute doses of radionuclides to tumors while sparing healthy tissue is a primary challenge. Biotin tosylate is utilized to synthesize amine-linked Biotin-DOTA conjugates. By deprotonating an aminobenzyl-DOTA derivative with sodium hydride, a strong nucleophile is generated that readily displaces the tosylate group of biotin tosylate[1]. This SN2 displacement creates a highly stable conjugate that resists premature cleavage in serum, ensuring the radionuclide payload is safely delivered to the pretargeted tumor site[1].

Affinity-Directed Polymer Conjugation

Biotin-tosyl initiators are utilized for site-selective "grafting-from" polymerization on proteins. When a biotin-tosyl initiator is introduced to Streptavidin, the biotin moiety rapidly binds to the protein's hydrophobic pocket. This non-covalent anchoring induces a localized proximity effect, bringing the reactive tosyl group into direct contact with nucleophilic residues (e.g., lysine) on the protein surface. This proximity drastically lowers the activation energy for SN2 displacement, covalently transferring the polymer initiator to the protein while preserving its biological binding activity[3].

Biotinylated Nanoparticles for Oncology

Tumor cells frequently overexpress the sodium-dependent multivitamin transporter (SMVT) to sustain rapid proliferation. Biotinylated nanoparticles exploit this by utilizing biotin as a homing ligand.

Mechanism of receptor-mediated endocytosis for biotinylated nanocarriers.

Protocol 2: Formulation of Biotinylated Nanoparticles via Dialysis

Objective: To formulate sorafenib-loaded, biotin-decorated polyaminoaspartamide-based nanoparticles.

-

Conjugation: Synthesize the copolymer by conjugating the butyl methacrylated derivative with biotin-dPEG-NH₂[4].

-

Drug Loading: Dissolve the biotinylated copolymer and sorafenib tosylate in an organic phase (e.g., DMF)[4].

-

Causality: Co-dissolving the payload and the polymer in a highly miscible organic solvent ensures uniform drug distribution within the hydrophobic core during self-assembly.

-

-

Nanoprecipitation: Dialyze the solution against distilled water. The solvent exchange triggers the spontaneous self-assembly of nanoparticles, orienting the hydrophilic Biotin-PEG chains outward to form a targeting corona[4].

-

Validation: Analyze via Dynamic Light Scattering (DLS) and Zeta-potential. The presence of surface biotin facilitates adequate exposure for targeted delivery without causing vascular occlusion[4].

Quantitative Impact on Pharmacokinetics

The integration of biotin tosylate-derived targeting ligands into nanocarriers yields profound improvements in drug absorption, retention, and targeted cytotoxicity. The table below summarizes the quantitative enhancements observed across various nanotherapeutic platforms.

| Delivery System | Active Payload | Targeting Ligand | Key Pharmacokinetic / Efficacy Enhancement |

| Nanostructured Lipid Carriers (NLCs) | Chrysin | Biotin-Stearylamine | 5.20-fold increase in Cmax; 8.94-fold increase in AUC₀₋₂₄ compared to non-targeted NLCs[5]. |

| Polyaminoaspartamide NPs | Sorafenib | Biotin-PEG | Increased drug loading (8.4% vs 6.1%); elicited strongest activation of p-p38 MAPK and caspase-8-mediated apoptosis[4]. |

| Liposomes | Insulin | Biotinylated Phospholipids | Relative bioavailability of 12.09% (approximately double that of conventional liposomes) via facilitated receptor-mediated endocytosis[5]. |

Sources

- 1. EP0646019B9 - Biotin-DOTA conjugates and their use in pretargeting methods - Google Patents [patents.google.com]

- 2. Biotin-Labelled Clavulanic Acid to Identify Proteins Target for Haptenation in Serum: Implications in Allergy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iris.unict.it [iris.unict.it]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Biotin-PEG-Tosylate: Spacer Length and Binding Affinity

Abstract

For researchers, scientists, and drug development professionals, the precise manipulation of molecular interactions is a cornerstone of innovation. The biotin-streptavidin interaction, renowned for its high affinity and specificity, is a powerful tool in this endeavor.[1] The introduction of a Polyethylene Glycol (PEG) spacer and a terminal tosylate group to the biotin molecule—creating Biotin-PEG-tosylate—offers a versatile platform for bioconjugation, targeted drug delivery, and diagnostic assay development.[2][3] This in-depth technical guide moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of how the PEG spacer length critically influences binding affinity to avidin and streptavidin. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower your research and development.

Introduction: The Tripartite System of Biotin-PEG-Tosylate

The efficacy of a Biotin-PEG-tosylate linker hinges on the interplay of its three core components:

-

Biotin: The high-affinity binding moiety that interacts with avidin or streptavidin with dissociation constants (Kd) in the femtomolar to picomolar range, making it one of the strongest known non-covalent interactions in nature.[1][4]

-

Polyethylene Glycol (PEG) Spacer: A flexible, hydrophilic polymer that separates the biotin from the conjugated molecule.[2][5] Its length is a critical determinant of binding efficiency.

-

Tosylate (Tosyl) Group: An excellent leaving group derived from p-toluenesulfonic acid.[6][7] It activates the terminal end of the PEG spacer for efficient nucleophilic substitution reactions with functional groups on target biomolecules, such as amines and thiols.[7][8]

The strategic advantage of this system lies in its ability to conjugate biotin to a wide array of molecules while preserving the high-affinity binding to streptavidin. This is crucial in applications like antibody-drug conjugates (ADCs) and PROTACs, where precise molecular architecture is paramount.[2][5][6]

The Chemistry of Tosyl Activation

The tosyl group transforms the relatively unreactive terminal hydroxyl group of the PEG chain into a highly reactive tosylate ester.[7] This is typically achieved by reacting the Biotin-PEG-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[7][9] The strong electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting tosylate anion make it an exceptional leaving group.[7] This high reactivity allows for efficient conjugation to nucleophilic groups on biomolecules under mild conditions, which is critical for preserving the integrity of sensitive proteins and other biologics.[6][7]

The Critical Role of the PEG Spacer in Binding Affinity

The length of the PEG spacer is not a trivial parameter; it is a key modulator of the biotin-streptavidin interaction. The primary functions of the PEG spacer are to mitigate steric hindrance and enhance solubility.[10]

Overcoming Steric Hindrance

The biotin-binding sites of avidin and streptavidin are located deep within the tetrameric protein structure.[10] When biotin is conjugated to a large biomolecule, such as an antibody or an enzyme, a short or absent spacer can lead to steric clashes that prevent the biotin from efficiently accessing these binding pockets.[1][10] An appropriately sized PEG spacer projects the biotin moiety away from the surface of the conjugated molecule, increasing its accessibility and facilitating a more stable interaction with streptavidin.[1]

Theoretical models and experimental data suggest that longer, flexible PEG spacers provide greater spatial freedom for the biotin to orient itself optimally within the binding site.[1] This can lead to the formation of thicker, multi-layered protein structures on biotinylated surfaces, which is advantageous for applications aiming to maximize protein capture.[11][12]

Spacer Length and Its Impact on Binding Kinetics and Stoichiometry

While a longer PEG spacer generally improves accessibility, there is a point of diminishing returns, and in some cases, excessively long spacers can be detrimental.

-

Short PEG Spacers (2-6 units): These are suitable for applications where close proximity between the biotin and the target molecule is desired.[2][13] They can be effective when conjugating to smaller molecules or at sterically unhindered positions on larger biomolecules.

-

Long PEG Spacers (12-24 units and beyond): These offer greater flexibility and are more effective at reducing steric hindrance, making them ideal for bulky biomolecules.[2][13] They also significantly enhance the aqueous solubility of the resulting conjugate.[10]

However, very long PEG chains can have unintended consequences. Studies have shown that as the molecular weight of the PEG increases, the equilibrium dissociation constant (Kd) of the PEGylated biotin with avidin can increase, indicating a decrease in binding affinity.[14] For example, one study found that while biotin-PEG(588) and biotin-PEG(3400) maintained a 4:1 binding stoichiometry with avidin, biotin-PEG(5000) resulted in a 1:1 stoichiometry.[14][15] This suggests that the long PEG chain can wrap around the avidin molecule, sterically hindering the other binding sites.[14][15]

Quantitative Data on Spacer Length and Binding Affinity

The following table summarizes the general relationship between PEG spacer length and its impact on biotin-streptavidin binding characteristics. It is important to note that exact Kd values can vary depending on the experimental conditions.[16]

| PEG Spacer Length | Key Characteristics | Impact on Binding Affinity | Representative Applications |

| Short (e.g., PEG4) | Less steric hindrance for small conjugates.[2] | May be insufficient for large biomolecules, potentially leading to reduced binding efficiency. | Labeling small molecules, peptides, or accessible sites on proteins.[13] |

| Medium (e.g., PEG12) | Balances flexibility and proximity.[2] | Generally improves binding affinity compared to short spacers by reducing steric hindrance.[10] | Immunoassays, protein purification, and general bioconjugation.[2] |

| Long (e.g., PEG24) | Maximizes distance from the conjugated molecule, enhancing solubility.[2][10] | Can significantly improve binding for very large or sterically hindered molecules.[1] | Targeted drug delivery, surface immobilization, and complex protein interaction studies.[3] |

| Very Long (e.g., > PEG24) | Can exhibit polymer-like behavior, potentially wrapping around the target protein.[15] | May lead to a decrease in binding affinity and altered stoichiometry due to steric blocking of adjacent binding sites.[14][15] | Applications requiring significant separation or where multivalent binding is not desired. |

Experimental Design for Evaluating Binding Affinity

A robust understanding of the biotin-PEG-tosylate system necessitates rigorous experimental validation. The following section outlines key methodologies for synthesizing the conjugate and measuring its binding affinity.

Synthesis of Biotin-PEG-Tosylate

The synthesis of Biotin-PEG-tosylate from Biotin-PEG-OH is a critical first step.

Protocol: Tosylation of Biotin-PEG-OH [7][17]

Materials:

-

Biotin-PEG-OH

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine (Et3N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve Biotin-PEG-OH in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Add anhydrous pyridine or triethylamine to the solution.

-

Slowly add a solution of TsCl in anhydrous DCM to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and proceed overnight.

-

Work-up the reaction by washing with a 5% NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the solution using a rotary evaporator.

-

Purify the resulting Biotin-PEG-OTs, for example, by precipitation in cold diethyl ether or by column chromatography.

Measuring Binding Affinity: Methodologies

Several biophysical techniques can be employed to accurately determine the binding affinity of your Biotin-PEG-tosylate conjugate to streptavidin.

Surface Plasmon Resonance (SPR) [16]

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

General Protocol: [16]

-

Immobilization: Immobilize streptavidin onto the surface of a sensor chip.

-

Analyte Injection: Flow a solution of the Biotin-PEG-conjugate (the analyte) at various concentrations over the sensor surface.

-

Binding Measurement: The binding of the analyte to the immobilized streptavidin causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Dissociation: Flow a buffer solution over the surface to measure the dissociation of the analyte.

-

Data Analysis: Determine the association (kon) and dissociation (koff) rate constants by fitting the binding and dissociation curves. Calculate the dissociation constant (Kd) as the ratio of koff to kon.

Isothermal Titration Calorimetry (ITC) [16]

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

General Protocol: [16]

-

Sample Preparation: Place a solution of streptavidin in the sample cell and a solution of the Biotin-PEG-conjugate in the titration syringe.

-

Titration: Inject small aliquots of the conjugate solution into the streptavidin solution.

-

Heat Measurement: The instrument measures the heat released or absorbed during each injection.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. Fitting this data to a binding model yields the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

HABA Dye-Binding Assay for Biotin-Binding Capacity

A simpler, spectrophotometric method to determine the biotin-binding capacity of streptavidin is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Principle: HABA binds to streptavidin, producing a characteristic absorbance at 500 nm. When biotin or a biotinylated compound is added, it displaces the HABA, causing a decrease in absorbance. This change is proportional to the amount of biotin bound.

Protocol: [18]

-

Prepare a solution of streptavidin in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0).

-

Add a stock solution of HABA to the streptavidin solution.

-

Measure the absorbance at 500 nm (this is your initial reading).

-

Add a known amount of your Biotin-PEG-conjugate.

-

After mixing, measure the absorbance at 500 nm again.

-

The difference in absorbance can be used to calculate the amount of biotin bound per milligram of streptavidin.

Visualizing the Concepts

The Biotin-PEG-Tosylate Conjugation Workflow

Caption: Workflow from Biotin-PEG-OH activation to bioconjugation and binding.

Impact of Spacer Length on Steric Hindrance

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. purepeg.com [purepeg.com]

- 4. Streptavidin - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. interchim.fr [interchim.fr]

- 9. Tosyl group â Grokipedia [grokipedia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Streptavidin-biotin binding in the presence of a polymer spacer. A theoretical description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 14. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Biotin Binding Assay Protocol | Rockland [rockland.com]

Protocol for protein biotinylation using biotin tosylate

Title: Advanced Protocol for Protein Biotinylation Using Biotin Tosylate: Mechanisms, Workflows, and Validation

Introduction & Mechanistic Rationale

Biotinylation is a foundational bioconjugation technique that enables the detection, purification, and immobilization of biomolecules by exploiting the extraordinarily high-affinity interaction between biotin and streptavidin or avidin ( Kd∼10−14 mol/L)[1]. While N-hydroxysuccinimide (NHS) esters are the most ubiquitous reagents for targeting primary amines, they are highly susceptible to rapid hydrolysis in aqueous buffers[1]. This instability often leads to batch-to-batch variability and inefficient labeling, particularly when targeting sterically hindered residues.

As a robust alternative, Biotin Tosylate (CAS#: 69705-14-2) provides a highly stable electrophilic platform for bioconjugation[2]. The tosyl group (p-toluenesulfonate) functions as an excellent leaving group in bimolecular nucleophilic substitution ( SN2 ) reactions. Unlike NHS esters, tosylate-activated reagents exhibit superior stability in aqueous environments, allowing for extended incubation times and a highly controlled degree of labeling (DOL)[3]. Biotin tosylate is versatile; it can react with both primary amines (e.g., lysine ϵ -amines) and sulfhydryl groups (e.g., cysteine thiols) to form highly stable secondary amine or thioether linkages[3]. Furthermore, biotin-tosyl systems have been innovatively applied in affinity-directed, site-selective protein modifications, such as the glycan-directed grafting-from polymerization of Immunoglobulin G (IgG)[4].

Chemical Biology & Reaction Pathway

The conjugation of biotin tosylate to a target protein follows an SN2 mechanism. The nucleophilic attack by a deprotonated primary amine or thiolate anion displaces the tosylate leaving group, resulting in a stable covalent bond[3].

Figure 1: S_N2 nucleophilic substitution mechanism of protein biotinylation using biotin tosylate.

Step-by-Step Experimental Protocol

Expertise & Experience Note (Buffer Causality): The success of this reaction relies entirely on the target nucleophile being in its reactive, deprotonated state. For amine-directed labeling, a basic pH (8.5–9.5) is required to overcome the pKa of lysine residues. For thiol-directed labeling, a neutral to slightly basic pH (7.5–8.0) is optimal since the sulfhydryl group of cysteine is a more potent nucleophile[3]. Primary amine-containing buffers (e.g., Tris, Glycine) MUST be strictly avoided as they will competitively quench the biotin tosylate.

Materials Required:

-

Target Protein (1–5 mg/mL).

-

Biotin Tosylate (CAS#: 69705-14-2)[2].

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate (pH 8.5) for amines, or 0.1 M Phosphate buffer with 5 mM EDTA (pH 7.5) for thiols.

-

Size-exclusion chromatography (SEC) or desalting columns.

Methodology:

-

Protein Preparation & Buffer Exchange: Equilibrate the desalting column with the chosen Conjugation Buffer. Process the protein sample to ensure the complete removal of any primary amines or reducing agents (if targeting thiols).

-

Reagent Activation: Biotin tosylate is hydrophobic. Immediately prior to use, dissolve the reagent in anhydrous DMSO to create a 10–50 mM stock solution. Causality: Using an anhydrous solvent prevents premature nucleophilic attack by water molecules, preserving the integrity of the tosyl leaving group.

-

Bioconjugation Reaction: Add the biotin tosylate stock to the protein solution to achieve a 5- to 20-fold molar excess of reagent over the target protein. Ensure the final concentration of DMSO does not exceed 5-10% (v/v) to prevent protein denaturation. Incubate the reaction mixture at room temperature for 2 to 4 hours under continuous gentle agitation.

-

Purification: Remove unreacted biotin tosylate and the released p-toluenesulfonate byproduct by passing the reaction mixture through an SEC column pre-equilibrated with PBS (pH 7.4).

-

Self-Validating Quantification: Quantify the Degree of Labeling (DOL) using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. Biotin displaces the HABA dye from avidin due to its higher affinity, resulting in a measurable, self-validating decrease in absorbance at 500 nm.

Figure 2: Step-by-step experimental workflow for protein biotinylation and self-validation.

Advanced Application: Affinity-Directed Proximity Labeling

Beyond standard bioconjugation, biotin tosylate derivatives are utilized in advanced site-selective modifications. In a self-validating system described by Chou and Lin (2018), a biotin-tosyl initiator non-covalently associates with streptavidin[4]. The proximity effect then triggers the tosyl group to act as a transfer agent, covalently conjugating the initiator to the protein[4]. This site-selective grafting prevents the loss of biological activity by keeping modifications away from critical binding domains (e.g., the Fab region of IgGs)[5]. The successful transfer can be validated by SDS-PAGE, where the negatively charged leaving group (biotin tosylate) causes a distinct electrophoretic band shift[4].

Quantitative Data Summary: Comparison of Biotinylation Reagents

To aid in experimental design, the following table summarizes the causal differences between Biotin Tosylate and other common crosslinkers:

| Reagent Type | Primary Target | Optimal pH | Aqueous Stability | Leaving Group | Key Advantage |

| Biotin Tosylate | Amines / Thiols | 7.5 – 9.5 | High (Hours to Days) | p-Toluenesulfonate | High stability; dual-target versatility; allows long incubations for hindered sites[3]. |

| Biotin-NHS Ester | Primary Amines | 7.2 – 8.5 | Low (Minutes to Hours) | N-Hydroxysuccinimide | Extremely rapid reaction kinetics for surface-exposed lysines[1]. |

| Biotin-Maleimide | Sulfhydryls (-SH) | 6.5 – 7.5 | Moderate | None (Addition) | Highly specific for free thiols at neutral pH[6]. |

References

-

Chou, C.-H., & Lin, P.-C. (2018). Glycan-Directed Grafting-from Polymerization of Immunoglobulin G: Site-Selectively Modified IgG–Polymer Conjugates with Preserved Biological Activity. Biomacromolecules, ACS Publications. URL:[Link]

-

AxisPharm. (2024). What is biotinylation? AxisPharm. URL:[Link]

Sources

Synthesis of biotinylated PEG polymers using biotin tosylate

Application Note: Advanced Synthesis of Biotinylated Polyethylene Glycol (PEG) Polymers via Tosylate-Mediated Nucleophilic Substitution

Executive Summary & Rationale

The biotinylation of Polyethylene Glycol (PEG) is a foundational technique in bioconjugation, enabling the functionalization of lipid nanoparticles, therapeutic proteins, and biosensor surfaces via the high-affinity biotin-avidin interaction. Traditionally, PEGylation relies on N-hydroxysuccinimide (NHS) esters of biotin reacting with PEG-amines to form amide bonds. However, amide linkages can be susceptible to enzymatic degradation by amidases in complex in vivo environments, limiting the pharmacokinetic lifespan of the conjugate.

To overcome these limitations, this application note details an alternative, highly robust methodology utilizing Biotin Tosylate (CAS#: 69705-14-2) [1]. By reducing the carboxylic acid of D-biotin to a primary alcohol (biotinol) and activating it with a p-toluenesulfonate (tosylate) leaving group, researchers can perform direct SN2 nucleophilic substitution using PEG-thiols or PEG-amines. This approach yields highly stable thioether or secondary amine linkages that preserve conjugate integrity in demanding biological applications[2].

Mechanistic Pathway & Logical Design

The efficacy of this synthesis relies on the superior leaving-group ability of the tosylate ion, which facilitates nucleophilic attack without the need for zero-length crosslinkers (e.g., EDC/DCC) that often generate difficult-to-remove byproducts.

-

Activation Causality: Biotinol is reacted with tosyl chloride. Pyridine is deliberately chosen as the reaction medium because it serves a dual purpose: it acts as a solvent capable of dissolving the relatively polar biotinol, and it functions as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward[3],[4].

-

Conjugation Causality: The electrophilic carbon of biotin tosylate is attacked by a nucleophilic PEG derivative (e.g., mPEG-SH). We utilize anhydrous N,N-Dimethylformamide (DMF) to ensure the complete solubility of both the hydrophobic biotin tosylate and the hydrophilic PEG polymer. Potassium carbonate ( K2CO3 ) is added to deprotonate the thiol, maximizing its nucleophilicity for the SN2 displacement.

Logical relationship and chemical workflow for synthesizing biotinylated PEG via SN2 substitution.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system featuring integrated Quality Control (QC) checkpoints.

Step-by-step experimental workflow featuring integrated quality control checkpoints.

Phase 1: Synthesis of Biotin Tosylate

Note: Biotinol must be strictly anhydrous. Any residual water will hydrolyze the tosyl chloride, severely depressing the yield.

-

Preparation: Suspend 1.0 equivalent of biotinol in anhydrous pyridine (approx. 0.2 M concentration) under an argon atmosphere. Chill the flask in an ice bath to 0 °C to control the exothermic nature of the addition[4].

-

Tosylation: Slowly add 2.6 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise. The excess TsCl compensates for any trace moisture in the system[3].

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

QC Checkpoint 1 (TLC Validation): Spot the reaction mixture on a silica TLC plate (Eluent: Dichloromethane:Methanol 9:1). Biotinol is highly polar and remains near the baseline; biotin tosylate migrates significantly higher ( Rf∼0.6 ). Proceed to workup only when the baseline spot is completely depleted.

-

Workup: Dilute the mixture with dichloromethane (DCM) and wash sequentially with 1M HCl (to protonate and remove pyridine), saturated NaHCO3 , and brine[4]. Dry the organic layer over anhydrous MgSO4 , filter, and concentrate in vacuo to yield biotin tosylate as a solid.

Phase 2: Synthesis of Biotin-PEG-Thioether

Note: Thioether formation is preferred over secondary amine formation due to the superior nucleophilicity of the thiolate anion, which allows for milder reaction conditions and prevents multiple alkylations.

-

Preparation: Dissolve 1.0 equivalent of mPEG-SH (e.g., 5 kDa) and 3.0 equivalents of the synthesized Biotin Tosylate in anhydrous DMF.

-

Catalysis: Add 5.0 equivalents of anhydrous K2CO3 . This heterogeneous base deprotonates the PEG-thiol without causing unwanted side reactions (such as hydrolysis) with the tosylate.

-

Reaction: Stir the suspension at 50 °C for 24 hours under an argon atmosphere.

-

QC Checkpoint 2 (Ellman’s Assay Validation): Extract a 10 µL aliquot and dilute it in Ellman’s reagent buffer. A lack of yellow color (measured via absorbance at 412 nm) confirms the complete consumption of free sulfhydryl groups, validating the success of the conjugation.

-

Purification: Transfer the reaction mixture to a dialysis cassette (MWCO 2 kDa). Dialyze against deionized water for 48 hours, changing the bath 4 times. This selectively removes unreacted biotin tosylate, DMF, and inorganic salts.

-

Isolation: Lyophilize the retentate to obtain the purified Biotin-PEG conjugate as a stable white powder.

Quantitative Data & Comparative Analysis

To justify the selection of tosylate chemistry over standard amide coupling for drug development applications, empirical performance metrics are summarized below.

| Parameter | Biotin-NHS Ester Conjugation | Biotin Tosylate ( SN2 ) Conjugation |

| Linkage Formed | Amide Bond | Thioether / Secondary Amine |

| In vivo Stability | Moderate (Susceptible to amidases) | High (Enzymatically stable) |

| Reagent Hydrolytic Half-life | ~1 hour (at pH 8.0) | >24 hours (Highly stable) |

| Typical Conjugation Yield | 70% – 85% | 85% – 95% (Fewer side reactions) |

| Optimal Nucleophile | Primary Amines | Thiols, Primary Amines |

| Reaction Conditions | Aqueous buffer, RT, 1-2 hours | Organic solvent (DMF), 50°C, 24 hours |

References

-

US9078956B2 - Modification of biomedical polymers for prevention of fouling and clotting - Google Patents. 3

-

Glycan-Directed Grafting-from Polymerization of Immunoglobulin G: Site-Selectively Modified IgG–Polymer Conjugates with Preserved Biological Activity | Biomacromolecules - ACS Publications. 2

-

Biotin tosylate | 69705-14-2 - Precise PEG LLC.1

-

Biotin-Labelled Clavulanic Acid to Identify Proteins Target for Haptenation in Serum: Implications in Allergy Studies - PMC. 4

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US9078956B2 - Modification of biomedical polymers for prevention of fouling and clotting - Google Patents [patents.google.com]

- 4. Biotin-Labelled Clavulanic Acid to Identify Proteins Target for Haptenation in Serum: Implications in Allergy Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Biotin-Tosylate Surface Functionalization Techniques for Nanoparticles

Executive Summary

Biotin-tosylate chemistry offers a highly stable, covalent pathway for the surface functionalization of nanoparticles. Unlike rapidly hydrolyzing N-hydroxysuccinimide (NHS) esters, p-toluenesulfonyl (tosyl) leaving groups provide exceptional hydrolytic stability, enabling long-duration conjugations without reagent degradation. As a Senior Application Scientist, it is critical to understand that successful conjugation relies entirely on manipulating the thermodynamic and pH-dependent properties of the reaction.

This Application Note details the mechanistic causality, optimization parameters, and step-by-step protocols for two complementary approaches: (1) the functionalization of tosyl-activated nanoparticles using amine-biotin derivatives, and (2) the direct biotinylation of aminated nanoparticles using biotin-tosylate electrophiles.

Mechanistic Principles (The "Why")

The conjugation relies on a bimolecular nucleophilic substitution ( SN2 ) mechanism. The tosyl group is a superior leaving group because the expelled sulfonate anion is highly stabilized by resonance (1)[1].

-

pH Dependency: For the SN2 attack to occur, the primary amine must be in its deprotonated (free base) form. Because the pKa of aliphatic amines is ~9.5, reactions must be buffered between pH 8.5 and 9.5 (e.g., using Borate or Carbonate buffers). At physiological pH (7.4), the amines are protonated ( NH3+ ) and lack nucleophilicity (2)[2].

-

Thermal Kinetics: Tosyl displacement requires a higher activation energy than NHS-ester coupling. Consequently, optimal conjugation is achieved at 37°C over 16–24 hours. The hydrolytic stability of the tosyl group prevents competitive water attack during this extended incubation (2)[2].

-

Steric Considerations: Using a biotin-tosylate initiator allows for the site-selective modification of nucleophilic residues on nanoparticles or proteins, minimizing steric hindrance and preserving the biological activity of the biotin tag for downstream avidin binding (3)[3].

Fig 1: SN2 nucleophilic substitution mechanism for tosylate-mediated surface functionalization.

Materials & Reagents

-

Nanoparticles: Tosyl-activated magnetic beads (e.g., Dynabeads M-280) OR aminated silica/polymeric nanoparticles.

-

Ligands: Amine-PEG-Biotin (for tosyl-beads) OR Biotin-Tosylate (for aminated beads).

-

Conjugation Buffer: 100 mM Sodium Tetraborate, pH 9.5. (Critical: Do not use Tris or Glycine, as their primary amines will permanently quench the tosyl groups).

-

Quenching/Blocking Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 0.5% (w/v) BSA, pH 7.6 (4)[4].

-

Validation Reagents: Streptavidin-HRP and TMB substrate (4)[4].

Step-by-Step Protocols

Protocol A: Direct Biotinylation of Tosyl-Activated Nanoparticles

This protocol utilizes commercial tosyl-activated beads and amine-functionalized biotin.

-

Washing: Transfer 10 mg of tosyl-activated nanoparticles to a microcentrifuge tube. Wash 3 times with 1 mL of Conjugation Buffer (100 mM Sodium Tetraborate, pH 9.5) to remove preservatives.

-

Conjugation: Resuspend the nanoparticles in 1 mL of Conjugation Buffer. Add Amine-PEG-Biotin at a 10-fold molar excess relative to the manufacturer-stated surface tosyl density.

-

Incubation: Rotate the mixture head-over-end at 37°C for 16 to 24 hours to overcome the SN2 activation energy barrier (2)[2].

-

Quenching: Add 0.5% (w/v) BSA or 50 mM Ethanolamine and incubate for an additional 2 hours at 37°C. This step is critical to cap unreacted tosyl groups, preventing severe non-specific binding in downstream applications (1)[1].

-

Storage: Wash the functionalized beads 3 times with PBS (pH 7.4) containing 0.1% Tween-20 and store at 4°C.

Protocol B: Surface Functionalization using Biotin-Tosylate Reagent

This protocol utilizes custom or commercial biotin-tosylate to functionalize aminated nanoparticles.

-

Preparation: Wash 10 mg of aminated nanoparticles in Conjugation Buffer (pH 9.5).

-

Reagent Addition: Dissolve Biotin-Tosylate in anhydrous DMSO to a concentration of 10 mM. Add the solution dropwise to the nanoparticle suspension, ensuring the final DMSO concentration remains <10% (v/v) to prevent nanoparticle aggregation (3)[3].

-

Incubation: Incubate at 37°C for 24 hours under continuous agitation.

-

Purification: Wash extensively with PBS to remove the displaced tosylate ions and unreacted Biotin-Tosylate.

Protocol C: Self-Validating System (Streptavidin-HRP Assay)

Every protocol must be self-validating. Functionalized nanoparticles must be tested for active biotin display prior to deployment.

-

Incubate 1 mg of the biotinylated nanoparticles with 100 µL of Streptavidin-HRP (1 µg/mL) for 30 minutes at room temperature (4)[4].

-

Wash 3 times with PBS + 0.1% Tween-20 to remove unbound enzyme.

-

Add 100 µL of TMB substrate and incubate in the dark for 5 minutes.

-

A rapid color change to blue (readable at 450 nm after adding stop solution) confirms successful, sterically accessible biotinylation (4)[4].

Fig 2: End-to-end experimental workflow for nanoparticle biotinylation and self-validation.

Quantitative Data & Optimization

Table 1: Critical Parameters and Causality in Tosylate-Mediated Nanoparticle Conjugation

| Parameter | Optimal Range | Suboptimal Condition | Mechanistic Causality (The "Why") |

| Buffer pH | 8.5 – 9.5 (Borate/Carbonate) | pH < 7.5 (PBS) | High pH deprotonates primary amines ( pKa ~9.5), converting them into potent nucleophiles for the SN2 attack. Lower pH leaves amines protonated and unreactive. |

| Temperature | 37°C | 4°C | Tosyl displacement has a higher activation energy than NHS-ester coupling. 37°C provides the thermodynamic energy required for efficient bond formation within 16-24h. |

| Buffer Composition | Borate, Carbonate, Phosphate | Tris, Glycine | Tris and Glycine contain primary amines that will act as competing nucleophiles, permanently capping the tosyl groups and preventing biotinylation. |

| Quenching Agent | 0.1% - 0.5% BSA or Ethanolamine | None | Unreacted tosyl groups remain active and can cause severe non-specific binding in downstream assays. BSA provides steric shielding and caps residual active sites. |

References

-

Specific and sensitive detection of Influenza A virus using a biotin-coated nanoparticle enhanced immunomagnetic assay. PMC. 4

-

Temperature Control of Biotin Binding and Release with A Streptavidin-Poly(N-isopropylacrylamide) Site-Specific Conjugate. Bioconjugate Chemistry - ACS Publications. 2

-

Glycan-Directed Grafting-from Polymerization of Immunoglobulin G: Site-Selectively Modified IgG–Polymer Conjugates with Preserved Biological Activity. Biomacromolecules - ACS Publications. 3

-

A novel preparation method for monodisperse streptavidin magnetic beads and its application in electrochemiluminescent immunoassay for CEA. PLOS One. 1

Sources

- 1. A novel preparation method for monodisperse streptavidin magnetic beads and its application in electrochemiluminescent immunoassay for CEA | PLOS One [journals.plos.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Specific and sensitive detection of Influenza A virus using a biotin-coated nanoparticle enhanced immunomagnetic assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Biotin Tosylate Bioconjugation Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Mechanistic causality, self-validating protocols, and site-directed labeling strategies.

Mechanistic Rationale & Expertise

Biotinylation is a cornerstone technique in molecular biology and drug development, traditionally relying on NHS-esters or maleimides. However, Biotin Tosylate (and its PEGylated derivatives) offers a highly specialized alternative driven by bimolecular nucleophilic substitution (SN2).

The tosylate (p-toluenesulfonate) group is an exceptional leaving group. Because p-toluenesulfonic acid is a strong acid (pKa ≈ -2.8), its conjugate base is highly stabilized by resonance, rendering the tosylate moiety highly labile under nucleophilic attack. This allows researchers to target primary amines, thiols, or even perform halide exchanges to create specialized probes. Furthermore, biotin tosylate is uniquely suited for proximity-driven affinity bioconjugation , where the non-covalent biotin-avidin interaction artificially increases the local concentration of the electrophile, forcing a site-specific covalent bond with proximal amino acid residues [1].

Workflow Visualization

Fig 1. Mechanistic workflow of Biotin Tosylate synthesis and subsequent SN2 bioconjugation.

Quantitative Data: Nucleophile Optimization

To ensure a self-validating experimental design, the reaction microenvironment must be tuned to the specific pKa of the target nucleophile. Table 1 summarizes the optimized parameters for displacing the tosylate group.

Table 1: Reaction Parameters for Biotin Tosylate Conjugation

| Nucleophile Type | Target Functional Group | Optimal pH | Preferred Solvent | Typical Yield | Mechanistic Notes |

| Primary Amine | -NH₂ (Lysine, small mols) | 8.0 – 9.0 | DMF / Aqueous Buffer | 60 – 80% | Requires deprotonation of the amine to act as a potent nucleophile. |

| Thiol | -SH (Cysteine, PEG-SH) | 7.0 – 8.0 | PBS / DMSO | 70 – 90% | Highly nucleophilic at neutral pH; requires oxygen-free environment to prevent disulfide formation. |